Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate
Overview
Description
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is a synthetic diol with the chemical formula C₁₁H₁₆O₄. It is known for its unique bicyclic structure, which consists of a heptane ring with two ester groups attached at the 1 and 4 positions. This compound is used in various chemical reactions and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate can be synthesized through several methods. One common approach involves the Diels-Alder reaction between a diene and a dienophile, followed by esterification. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes to maximize efficiency. The use of high-purity starting materials and advanced purification techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. These reactions are typically conducted under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Researchers use this compound to study enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism by which dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical pathways. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar in structure but with an additional carbon atom in the ring.
Dimethyl 7-oxabicyclo[2.2.1]heptane-1,4-dicarboxylate: Contains an oxygen atom in the ring, leading to different reactivity and applications.
Uniqueness
Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it a versatile compound in various chemical and industrial processes .
Properties
IUPAC Name |
dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-14-8(12)10-3-5-11(7-10,6-4-10)9(13)15-2/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGSPDWVUMFEAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80545505 | |
Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15448-76-7 | |
Record name | Dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80545505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.